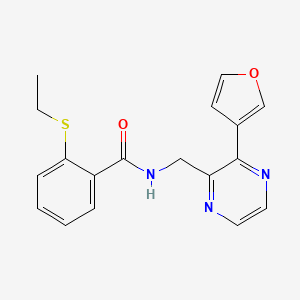

2-(ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide

Description

The compound 2-(ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide features a benzamide core substituted with an ethylthio group at the 2-position and a pyrazine ring linked via a methylene bridge. The pyrazine ring is further substituted with a furan-3-yl moiety.

Properties

IUPAC Name |

2-ethylsulfanyl-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-2-24-16-6-4-3-5-14(16)18(22)21-11-15-17(20-9-8-19-15)13-7-10-23-12-13/h3-10,12H,2,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHWUHAWLPKVSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with ethylamine to form N-ethylbenzamide.

Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the benzamide core.

Attachment of the Pyrazinylmethyl Group: The pyrazinylmethyl group can be attached through a coupling reaction between a pyrazine derivative and the benzamide core, often using a base such as sodium hydride.

Formation of the Furan Ring: The furan ring can be synthesized separately and then coupled to the pyrazinylmethyl group through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the pyrazine ring can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated benzamides.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:

The compound is characterized by a benzamide core substituted with an ethylthio group and a furan-pyrazine hybrid. This combination of functional groups may facilitate interactions with biological targets, enhancing its therapeutic potential.

Synthesis Methods:

The synthesis of 2-(ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide can be approached through several methods, typically involving nucleophilic substitutions and coupling reactions. The following steps outline a general synthetic route:

-

Preparation of the Benzamide Derivative:

- React an appropriate amine with a carboxylic acid to form the benzamide.

-

Introduction of the Ethylthio Group:

- Utilize thiol chemistry to introduce the ethylthio substituent onto the benzamide.

-

Formation of the Furan-Pyrazine Hybrid:

- Employ coupling reactions involving furan and pyrazine derivatives to create the final compound.

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Compounds with furan and pyrazine moieties have been noted for their effectiveness against bacteria and fungi.

- Anticancer Potential: The structural features of this compound may allow it to interact with cancer cell receptors, potentially inducing apoptosis or inhibiting tumor growth.

Key Findings from Studies

-

Antimicrobial Activity:

- In vitro studies have demonstrated effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects.

-

Enzyme Inhibition:

- The compound may inhibit specific bacterial enzymes, contributing to its antibacterial properties.

-

Induction of Apoptosis:

- Interaction with cancer cell receptors can lead to programmed cell death, highlighting its potential in cancer therapy.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethylthio and pyrazinylmethyl groups can play a crucial role in binding to the target site, while the furan ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues of Benzamide Derivatives

Table 1: Key Structural and Functional Comparisons

Key Comparison Points

Substituent Effects on Bioactivity

- Thioether Linkages : The ethylthio group in the target compound is structurally analogous to thioether-containing derivatives in (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide). These compounds exhibit anticancer activity, suggesting that sulfur-based substituents enhance binding to biological targets via hydrophobic interactions or redox modulation .

- Heterocyclic Moieties: The pyrazine-furan system in the target compound contrasts with the thiazole or trifluoromethyl groups in cyprofuram and derivatives.

Physicochemical Properties

- Electron Effects : The electron-rich furan and electron-deficient pyrazine may create a push-pull system, altering solubility and reactivity compared to purely aromatic benzamides like cyprofuram .

Biological Activity

2-(ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a benzamide structure with an ethylthio group and a furan-pyrazine moiety. Its molecular formula is C₁₄H₁₅N₃OS, with a molecular weight of approximately 273.35 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the preparation of the furan and pyrazine intermediates, followed by their coupling to form the final product. Common methods include:

- Preparation of Furan Intermediate : Using the Paal-Knorr synthesis.

- Preparation of Pyrazine Intermediate : Through condensation reactions.

- Coupling Reaction : Involving amide bond formation under basic conditions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with furan and pyrazine rings have shown efficacy against various cancer cell lines, including lung cancer (A549, HCC827, NCI-H358). The mechanism involves:

- Cell Proliferation Inhibition : Assessed using MTS cytotoxicity assays.

- Apoptosis Induction : Triggered by interaction with specific cellular pathways .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 2D |

| Compound B | HCC827 | 20.46 ± 8.63 | 3D |

| Compound C | NCI-H358 | 6.48 ± 0.11 | 2D |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it may exhibit activity against various bacterial strains, likely through mechanisms such as enzyme inhibition and disruption of microbial cell integrity .

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μg/mL |

| Escherichia coli | 15 μg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.

- DNA Binding : Similar compounds have shown a tendency to bind within the minor groove of DNA, potentially interfering with replication processes .

Case Studies

Several case studies have highlighted the potential of compounds related to this compound in clinical settings:

- Study on Lung Cancer Cells : Demonstrated significant reduction in cell viability upon treatment with related compounds.

- Evaluation Against Bacterial Infections : Showed promising results in inhibiting growth in clinical isolates of resistant bacterial strains.

Q & A

Q. What in silico tools predict metabolic pathways and toxicity?

- SwissADME predicts CYP450 metabolism sites, while ProTox-II assesses hepatotoxicity. For example, ethylthio groups may undergo sulfoxidation, identified as a potential metabolic hotspot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.